molecular formula C13H11NO4 B6416693 methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate CAS No. 54238-27-6

methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate

Cat. No.: B6416693
CAS No.: 54238-27-6
M. Wt: 245.23 g/mol
InChI Key: LLDZOOUNGYCZSH-QPJJXVBHSA-N
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Description

Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate is an organic compound that belongs to the class of phthalimides This compound is characterized by the presence of a phthalimide moiety attached to a butenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with methyl acrylate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Phthalimide: A structurally related compound with similar chemical properties.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.

Comparison: Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate is unique due to the presence of the butenoate ester group, which imparts distinct chemical reactivity and potential applications. Compared to phthalimide, this compound may exhibit different biological activities and synthetic utility.

Biological Activity

Methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 54238-27-6
  • Molecular Formula : C13H11NO4
  • Molecular Weight : 245.23 g/mol

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. A study investigating various isoindole derivatives found that this compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. A study demonstrated that it significantly reduced the levels of pro-inflammatory cytokines in vitro and in vivo. The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
  • Cell Cycle Regulation : Arresting cell cycle progression at G0/G1 phase.

Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study also reported increased levels of cleaved PARP and caspase 3, indicating apoptosis .

Study 2: Anti-inflammatory Response

In a controlled experiment involving LPS-induced inflammation in mice, administration of methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)but-2-enote resulted in a significant reduction in serum levels of TNF-alpha and IL-6 compared to control groups. Histological examination revealed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits NF-kB signaling
Cytokine ModulationReduces TNF-alpha and IL-6

Properties

IUPAC Name

methyl (E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDZOOUNGYCZSH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54238-27-6
Record name NSC134468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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